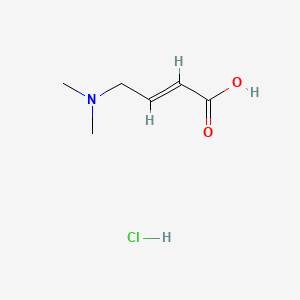

Clorhidrato de ácido trans-4-dimetilaminocrotónico

Descripción general

Descripción

trans-4-Dimethylaminocrotonic acid hydrochloride: is an organic compound with the chemical formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . It is a white to off-white solid that is slightly soluble in water, methanol, and dimethyl sulfoxide (DMSO) . This compound is a significant pharmaceutical intermediate, particularly in the synthesis of anti-tumor drugs such as afatinib and neratinib .

Aplicaciones Científicas De Investigación

trans-4-Dimethylaminocrotonic acid hydrochloride has a wide range of scientific research applications, including:

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: An essential intermediate in the synthesis of anti-tumor drugs such as afatinib and neratinib.

Industry: Utilized in the production of high-purity silicon wafers and other semiconductor materials.

Mecanismo De Acción

Target of Action

Trans-4-Dimethylaminocrotonic acid hydrochloride is primarily used in the preparation of tyrosine kinase inhibiting antitumor agents . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

They can induce apoptosis and inhibit cell proliferation .

Biochemical Pathways

The compound is involved in the biochemical pathway related to the inhibition of tyrosine kinases. By inhibiting these enzymes, it disrupts the signal transduction pathways, thereby inhibiting tumor growth .

Result of Action

As a tyrosine kinase inhibitor, trans-4-Dimethylaminocrotonic acid hydrochloride can potentially lead to the inhibition of tumor growth. It achieves this by blocking the signals necessary for tumor cells to proliferate and survive .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: trans-4-Dimethylaminocrotonic acid hydrochloride is synthesized using (E)-4-(dimethylamino)-2-butenoic acid methyl ester as a raw material. The synthesis involves adding reagents such as water, sodium hydroxide, methanol, and hydrogen chloride through a chemical reaction . Another method involves reacting trans-crotonate with bromosuccinimide to generate trans-4-bromocrotonate, followed by a condensation reaction with dimethylamine .

Industrial Production Methods: The industrial production of trans-4-Dimethylaminocrotonic acid hydrochloride typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: trans-4-Dimethylaminocrotonic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms with altered functional groups.

Substitution: New compounds with different functional groups replacing the dimethylamino group.

Comparación Con Compuestos Similares

- trans-4-Dimethylaminocrotonic acid

- trans-4-Dimethylaminocrotonic acid methyl ester

- trans-4-Dimethylaminocrotonic acid ethyl ester

Comparison: trans-4-Dimethylaminocrotonic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts . This makes it more suitable for use in pharmaceutical applications where solubility and stability are crucial .

Actividad Biológica

Trans-4-Dimethylaminocrotonic acid hydrochloride (trans-4-DMAC) is an organic compound with the molecular formula CHClNO and a molecular weight of 165.62 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment as a tyrosine kinase inhibitor. This article provides a comprehensive overview of the biological activity of trans-4-DMAC, including its mechanisms of action, biochemical pathways, and relevant research findings.

Trans-4-DMAC primarily functions as a tyrosine kinase inhibitor . Tyrosine kinases play a crucial role in the regulation of cell proliferation, survival, and differentiation. By inhibiting these enzymes, trans-4-DMAC disrupts signal transduction pathways essential for tumor growth.

Key Mechanisms:

- Induction of Apoptosis: The compound can trigger programmed cell death in tumor cells.

- Inhibition of Cell Proliferation: It effectively halts the division of cancer cells by blocking necessary signaling pathways.

Biochemical Pathways

The inhibition of tyrosine kinases by trans-4-DMAC affects several biochemical pathways involved in cancer progression:

| Pathway | Effect |

|---|---|

| MAPK/ERK Pathway | Reduced cell proliferation |

| PI3K/AKT Pathway | Induction of apoptosis |

| JAK/STAT Pathway | Altered gene expression related to growth |

Research Findings

Recent studies have explored the efficacy of trans-4-DMAC in various contexts, particularly its role in synthesizing anti-tumor agents.

Case Studies:

-

Synthesis of EGFR Inhibitors:

A study focused on synthesizing new irreversible tyrosine kinase inhibitors demonstrated that derivatives of trans-4-DMAC exhibited high potency against the epidermal growth factor receptor (EGFR), making them potential candidates for molecular imaging and treatment of EGFR-positive tumors . -

In Vivo Studies:

In animal models, biodistribution studies indicated that compounds derived from trans-4-DMAC showed significant accumulation in tumor tissues, suggesting its potential as a therapeutic agent . -

Pharmacokinetics:

Research highlighted that while some derivatives displayed effective inhibition in vitro, challenges such as rapid metabolic clearance and non-specific binding were noted in vivo, indicating the need for further optimization to enhance bioavailability and therapeutic efficacy .

Applications in Medicine

Trans-4-DMAC serves as an essential intermediate in the synthesis of notable anti-cancer drugs such as afatinib and neratinib. These drugs are utilized in treating various malignancies by targeting specific tyrosine kinases involved in tumor growth and survival .

The compound is characterized by:

Propiedades

IUPAC Name |

(E)-4-(dimethylamino)but-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHNQHFOIVLAQX-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347107 | |

| Record name | (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848133-35-7, 98548-81-3 | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848133-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA8B68TND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of trans-4-Dimethylaminocrotonic acid hydrochloride in pharmaceutical synthesis?

A1: Trans-4-Dimethylaminocrotonic acid hydrochloride serves as a crucial intermediate in the synthesis of Afatinib []. This compound is reacted with N4-(3-chloro-4-fluoro-phenyl)-7-((S)-tetrahydrofuran-3-yl-oxy)quinazoline-4,6-diamine to produce Afatinib, an irreversible ErbB family blocker used in cancer treatment.

Q2: Can you describe the synthetic route for producing trans-4-Dimethylaminocrotonic acid hydrochloride outlined in the research?

A2: The research highlights a "one-pot" synthesis method for producing highly pure trans-4-Dimethylaminocrotonic acid hydrochloride []. This method involves the following steps:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.